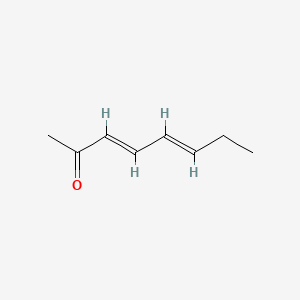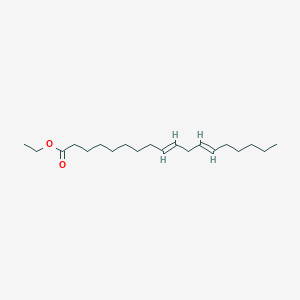
1,2-Dibromo-4,5-bis(bromomethyl)benzene
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H6Br4 It is a derivative of benzene, where two bromine atoms are attached to the benzene ring at positions 1 and 2, and two bromomethyl groups are attached at positions 4 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(bromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,2-dimethylbenzene (o-xylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-4,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 1,2-dimethyl-4,5-bis(bromomethyl)benzene.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl groups to carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: 1,2-Dihydroxy-4,5-bis(bromomethyl)benzene.
Reduction: 1,2-Dimethyl-4,5-bis(bromomethyl)benzene.
Oxidation: 1,2-Dibromo-4,5-bis(carboxylic acid)benzene.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4,5-bis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic properties.
Industry: It is utilized in the production of polymers and advanced materials due to its ability to introduce bromine atoms into polymer chains, enhancing flame retardancy and other properties.
Wirkmechanismus
The mechanism by which 1,2-dibromo-4,5-bis(bromomethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction and oxidation reactions, the bromomethyl groups undergo transformation, altering the compound’s chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-3,4-bis(bromomethyl)benzene
- 1,2-Dibromo-4,5-dimethylbenzene
- 1,2,4,5-Tetrabromobenzene
Comparison: 1,2-Dibromo-4,5-bis(bromomethyl)benzene is unique due to the specific positioning of the bromine and bromomethyl groups, which influences its reactivity and applications
Eigenschaften
IUPAC Name |
1,2-dibromo-4,5-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSUUORMRZRRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473327 | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-67-8 | |
| Record name | 1,2-Dibromo-4,5-bis(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)




